molecular formula C16H22INO5 B4095473 N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid

N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid

Cat. No.: B4095473
M. Wt: 435.25 g/mol
InChI Key: CLIMJJHUUYQJIM-UHFFFAOYSA-N
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Description

N-[3-(4-iodophenoxy)propyl]cyclopentanamine; oxalic acid is a chemical compound that combines an iodophenoxy group with a cyclopentanamine moiety, stabilized by oxalic acid

Properties

IUPAC Name

N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO.C2H2O4/c15-12-6-8-14(9-7-12)17-11-3-10-16-13-4-1-2-5-13;3-1(4)2(5)6/h6-9,13,16H,1-5,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIMJJHUUYQJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-iodophenoxy)propyl]cyclopentanamine typically involves the reaction of 4-iodophenol with 3-bromopropylamine to form N-[3-(4-iodophenoxy)propyl]amine. This intermediate is then reacted with cyclopentanone under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-iodophenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include oxides and ketones.

    Reduction: Products include primary and secondary amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

N-[3-(4-iodophenoxy)propyl]cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(4-iodophenoxy)propyl]cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group can facilitate binding to specific sites, while the cyclopentanamine moiety can modulate the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-nitrophenoxy)propyl]cyclopentanamine
  • N-[3-(4-chlorophenoxy)propyl]cyclopentanamine
  • N-[3-(4-bromophenoxy)propyl]cyclopentanamine

Uniqueness

N-[3-(4-iodophenoxy)propyl]cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its nitro, chloro, and bromo analogs. The iodine atom enhances the compound’s ability to participate in specific substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 2
N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid

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